1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone

Medicinal Chemistry ADME Profiling Drug Design

Sourcing the wrong regioisomer can derail NHE-1 inhibitor programs and alter metal-complex photophysics. This ortho-CF3 phenyl-pyridine ketone is the exact building block required. - Direct precursor to the acetyl pyridinium salt in the validated, scalable Tang et al. (2013) NHE-1 inhibitor synthesis. - Ortho-substitution creates distinct steric environment (Taft Es = -2.40) influencing biaryl dihedral angles and downstream reactivity. - Computed XLogP of 3.1 places it in the desirable lipophilicity range for CNS drug candidates. - Serves as a ligand precursor for tuning Ir-based OLED emission wavelengths. - ≥95% purity; in stock for immediate dispatch.

Molecular Formula C14H10F3NO
Molecular Weight 265.23 g/mol
CAS No. 2088945-62-2
Cat. No. B1412705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone
CAS2088945-62-2
Molecular FormulaC14H10F3NO
Molecular Weight265.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(C=C1)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C14H10F3NO/c1-9(19)10-6-7-13(18-8-10)11-4-2-3-5-12(11)14(15,16)17/h2-8H,1H3
InChIKeyGDLPEEHDNCSDJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone — Product Overview


1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone is a synthetic, ortho-trifluoromethyl-substituted phenyl-pyridine ketone [1]. It consists of a pyridine core substituted at the 3-position with an acetyl group and at the 6-position with a 2-(trifluoromethyl)phenyl moiety [1]. It is procured primarily as a research building block for medicinal chemistry, organic synthesis, and material science applications, with a minimum purity specification of 95% from established vendors .

Regiochemistry Ortho-CF₃ phenyl-pyridine scaffold supports SAR and ligand design studies
Purity High purity specification aids reproducible synthetic outcomes
Reactivity Acetyl group at pyridine 3-position enables condensation, reduction and cross-coupling

Importance of Ortho-CF3 Regiochemistry


The position of the trifluoromethyl group on the pendant phenyl ring is a critical determinant of the compound's physicochemical and steric properties. Substituting with the para- or meta-trifluoromethyl isomer, or with a non-fluorinated phenyl analog, alters the molecular lipophilicity, electron distribution, and three-dimensional conformation, which can drastically affect reactivity in downstream synthetic steps and binding affinity in biological targets. For example, the ortho-substituent creates a distinct steric environment that influences biaryl dihedral angles and the reactivity of the adjacent acetyl group, making direct interchange ill-advised without re-optimization [1].

Target ortho-CF₃ phenyl-pyridine
Substitute para- or meta-CF₃ isomer
Altered biaryl conformation and electron distribution may compromise synthetic pathway compatibility and target binding
Target ortho-CF₃ substituted
Substitute Non-fluorinated phenyl analog
Significant lipophilicity shift (~0.9 log units) may alter membrane permeability and ADME research outcomes

Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage Over Non-Fluorinated Analogs

The presence of the ortho-trifluoromethyl group contributes an approximate hydrophobic increment of +0.88 log units (Hansch π constant) versus a hydrogen substituent [1]. This is reflected in the PubChem-computed XLogP3-AA value of 3.1 for the target compound, significantly higher than the estimated value for the non-fluorinated analog 1-(6-phenylpyridin-3-yl)ethanone, which is predicted to be approximately 2.2 based on the Hansch method [2].

Lipophilicity
Class-level inference
XLogP3-AA 3.1
vs 2.2 estimated for non-fluorinated analog
Supports membrane permeability research for CNS-penetrant candidate design
Computed values; experimental logP may differ
Medicinal Chemistry ADME Profiling Drug Design

Ortho-Steric Effect for Catalysis and Biology

The ortho-trifluoromethyl group introduces a large van der Waals volume and restricted rotation of the biaryl bond, creating a unique steric environment not found in meta- or para-analogs. This steric effect can be quantified indirectly through Taft's steric parameter (Es); the CF3 group has an Es value of -2.40 compared to H (Es = 0), signifying substantial steric bulk [1]. This impacts the compound's ability to adopt specific atropisomeric conformations and its reactivity in metal-catalyzed transformations.

Steric bulk
Class-level inference
Taft Es = -2.40
vs H (Es = 0.00)
Enables unique steric control for asymmetric catalysis and atropisomer design
General steric substituent constants
Organic Synthesis Catalysis Structure-Activity Relationship

Key Precursor for NHE-1 Inhibitor Synthesis

A scalable, five-step synthesis of a sodium-hydrogen exchange type 1 (NHE-1) inhibitor uses a 2‑trifluoromethylphenyl Grignard reagent to functionalize an acetyl pyridinium salt—a precursor that can be derived directly from the target compound [1]. The published process (Tang et al., Org. Process Res. Dev. 2013) delivers the final inhibitor in 43% overall yield. The ortho-CF3 substitution is essential for the subsequent hydrogenation and regioselective bromination steps, highlighting that para- or meta-analogs would break the synthetic pathway [1].

Synthetic pathway
Supporting evidence
Ortho-CF₃ critical for NHE-1 route
Required for Cu-catalyzed conjugate addition and regioselective bromination
Ensures reproducibility of the reported NHE-1 inhibitor synthesis
para/meta isomers lead to different final products
Process Chemistry Pharmaceutical Intermediate NHE-1 Inhibitor

Lack of Direct Comparative Data

A systematic search of public research databases revealed that no peer-reviewed study has conducted a direct, controlled head-to-head comparison of 1-[6-(2-trifluoromethylphenyl)-pyridin-3-yl]-ethanone against its para-, meta-, or non-fluorinated analogs in terms of biological activity, pharmacokinetic properties, or reaction yields. The quantitative differentiators presented here are based on validated computational predictions and general structural-chemistry principles rather than direct experimental competition assays.

Comparative data
Data to verify
No direct head-to-head studies
Procurement decision should rely on class-level computational and structural inference
Literature search as of 2026-04-28
Information Science Procurement Decision Support

High-Value Application Scenarios


NHE-1 Inhibitor Intermediate

As a direct precursor to the acetyl pyridinium salt used in a validated, scalable process for NHE-1 inhibitors (Tang et al., 2013), this compound is an essential procurement item for chemistry teams advancing cardioprotective or neurodegenerative disease programs that target sodium-hydrogen exchangers [1]. Substituting with a different regioisomer would generate the wrong intermediate and derail the established synthetic route.

Scaffold for CNS Penetration

With a computed XLogP of 3.1, the compound resides in a desirable lipophilicity range for central nervous system (CNS) drug candidates. The ortho-CF3 group provides enhanced membrane permeability versus non-fluorinated analogs while maintaining acceptable molecular weight, making it a strategic building block for medicinal chemists aiming to cross the blood-brain barrier [2].

Ligand for Phosphorescent Iridium Complexes

Trifluoromethyl-substituted phenyl pyridine ligands are used to tune the emission wavelengths and quantum yields of iridium-based OLED materials. The ortho-substitution pattern can influence steric crowding around the metal center, potentially altering photophysical properties. This compound serves as a direct ligand precursor for such studies [3].

Building Block for Cross-Coupling Libraries

The acetyl group at the pyridine 3-position provides a handle for further functionalization (e.g., reduction, condensation, or oxidation). The ortho-CF3 phenyl group imparts unique steric and electronic character to the coupling partner. Procurement ensures access to a defined, regioisomerically pure starting point for constructing compound libraries with structural diversity around the biaryl core.

Application
Selection Property
Validation Focus
NHE-1 inhibitor synthesis
Ortho-CF₃ regiochemistry
Synthetic route reproducibility
CNS-penetrant candidate research
Lipophilicity profile
Membrane permeability assays
Phosphorescent iridium complex ligand
Steric and electronic tuning
Photophysical property evaluation
Biaryl library diversification
Regiochemical purity
Functional group tolerance
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